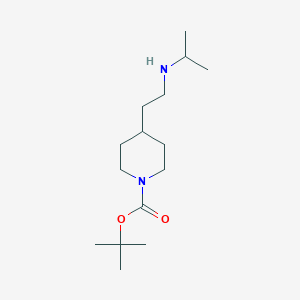
3-Biphenylacetic acid, 5-butoxy-4'-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Biphenylacetic acid, 5-butoxy-4’-chloro- is an organic compound with the molecular formula C18H19ClO3 and a molar mass of 318.79 g/mol This compound is characterized by the presence of a biphenyl core, an acetic acid moiety, a butoxy group, and a chloro substituent
Méthodes De Préparation
The synthesis of 3-biphenylacetic acid, 5-butoxy-4’-chloro- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general steps include:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group.
Transmetalation: A nucleophilic organic group is transferred from boron to palladium.
Reductive Elimination: The final product is formed through reductive elimination.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-Biphenylacetic acid, 5-butoxy-4’-chloro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield biphenyl derivatives with reduced functional groups.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Biphenylacetic acid, 5-butoxy-4’-chloro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may be studied for their biological activities and potential therapeutic applications.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-biphenylacetic acid, 5-butoxy-4’-chloro- exerts its effects involves interactions with molecular targets and pathways. The biphenyl core and functional groups may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
3-Biphenylacetic acid, 5-butoxy-4’-chloro- can be compared with other similar compounds, such as:
3-Biphenylacetic acid, 4’-chloro-: Lacks the butoxy group, which may affect its chemical properties and applications.
3-Biphenylacetic acid, 5-butoxy-:
3-Biphenylacetic acid, 4’-methoxy-: Contains a methoxy group instead of a butoxy group, resulting in different chemical behavior.
The uniqueness of 3-biphenylacetic acid, 5-butoxy-4’-chloro- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61888-62-8 |
|---|---|
Formule moléculaire |
C18H19ClO3 |
Poids moléculaire |
318.8 g/mol |
Nom IUPAC |
2-[3-butoxy-5-(4-chlorophenyl)phenyl]acetic acid |
InChI |
InChI=1S/C18H19ClO3/c1-2-3-8-22-17-10-13(11-18(20)21)9-15(12-17)14-4-6-16(19)7-5-14/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,20,21) |
Clé InChI |
CGHZWNKMFFEFGG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine](/img/structure/B13951522.png)
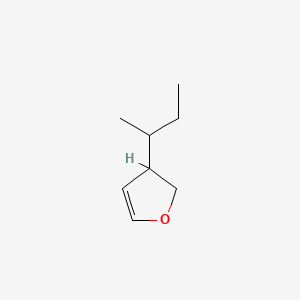
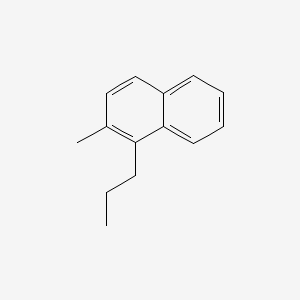
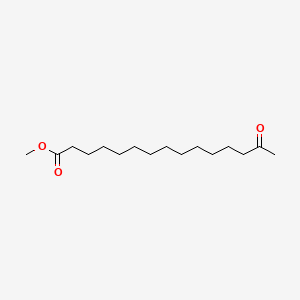

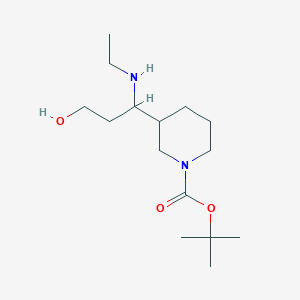
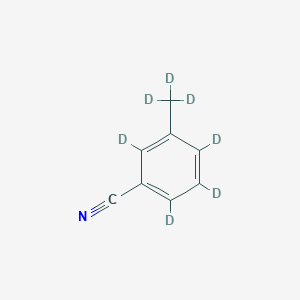


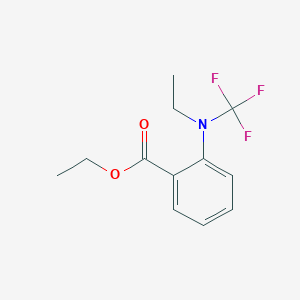
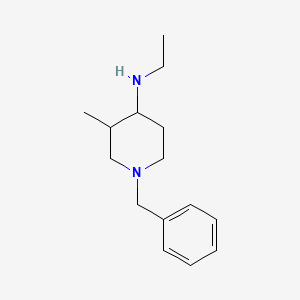

![3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B13951603.png)
